N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative characterized by a cyclohexyl group attached to the acetamide nitrogen and a tetrazole-substituted cyclohexyl moiety at the α-position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound pharmacologically relevant . Its molecular formula is C₂₂H₃₁N₇O (average mass: 409.54 g/mol), with a ChemSpider ID of 28472632 . Key features include:
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c22-15(18-14-7-3-1-4-8-14)11-16(9-5-2-6-10-16)12-21-13-17-19-20-21/h13-14H,1-12H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNOQORMBTXNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Synthesis
The 1H-tetrazole-1-ylmethyl group is synthesized via cycloaddition or azide-based protocols. A widely adopted method involves the reaction of sodium azide with nitriles or isocyanides under acidic or thermal conditions . For example, Wang et al. demonstrated that reacting 2-isocyanoacetamides with trimethylsilyl azide in methanol-water mixtures yields 1-substituted tetrazoles in moderate to high yields (67–89%) . Critical parameters include:
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Solvent system : Methanol-water (3:1) optimizes solubility and reaction kinetics .
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Temperature : Room temperature (20–25°C) minimizes side reactions .
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Catalyst : Trimethylsilyl azide enhances regioselectivity for the 1-substituted tetrazole isomer .
Cyclohexyl Backbone Functionalization
The cyclohexyl groups are introduced via nucleophilic substitution or amide coupling. A key intermediate, 1-(chloromethyl)cyclohexane, is often prepared by reacting cyclohexanol with thionyl chloride or phosphorus pentachloride . In a representative procedure, 1-chloroethyl cyclohexyl carbonate undergoes nucleophilic displacement with potassium iodide in dimethylformamide (DMF) at 75°C to yield 1-(iodomethyl)cyclohexane .
| Reaction Component | Quantity | Conditions | Yield |
|---|---|---|---|
| 1-Chloroethyl carbonate | 60 g | DMF, 75°C, 2 h | 85% |
| Potassium iodide | 20 g |
Amide Bond Formation
The acetamide bridge is constructed via Schotten-Baumann or carbodiimide-mediated coupling. VulcanChem’s protocol for N-cyclohexyl-2-(5-phenyltetrazol-2-yl)acetamide involves reacting cyclohexylamine with 2-(tetrazol-2-yl)acetyl chloride in dichloromethane (DCM) at 0–5°C . Key considerations:
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Activating agents : Dicyclohexylcarbodiimide (DCC) or HOBt improve coupling efficiency .
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Base : Triethylamine neutralizes HCl byproducts, preventing acid-catalyzed decomposition .
Final Assembly
The convergent synthesis integrates the tetrazole and cyclohexyl-acetamide modules. A two-step sequence is typically employed:
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Alkylation : 1-(Tetrazol-1-ylmethyl)cyclohexane is alkylated with 2-bromoacetamide derivatives using K₂CO₃ in DMF at 60°C .
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Purification : Recrystallization from ethyl acetate/hexane mixtures removes unreacted starting materials .
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 60°C, 2.5 h | 72% | 95% |
| 2 | Ethyl acetate/hexane (1:1) | 68% | 98% |
Optimization Challenges
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Regioselectivity : Competing 1H- and 2H-tetrazole isomers necessitate careful control of azide addition rates .
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Steric hindrance : Bulky cyclohexyl groups reduce reaction rates, requiring elevated temperatures (75–90°C) .
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Byproducts : Over-alkylation or tetrazole ring-opening is mitigated by stoichiometric precision and inert atmospheres .
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies indicate that N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide exhibits significant antimicrobial activity. The presence of the tetrazole ring is believed to enhance its ability to interact with various microbial targets, making it a candidate for developing new antimicrobial agents. Research into its efficacy against specific pathogens is ongoing, with promising results suggesting its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The mechanism of action may involve the inhibition of pro-inflammatory cytokines, which warrants further exploration through clinical trials .
Pharmacological Potential
This compound's unique structure allows it to interact with various biological targets, including enzymes and receptors. Its potential applications in drug design are significant, particularly in developing treatments for diseases where modulation of specific biological pathways is necessary. The tetrazole moiety is known for enhancing bioavailability and solubility, which are critical factors in drug development .
Case Studies
While comprehensive clinical data on this compound is limited, several case studies highlight its potential:
Case Study 1: Antimicrobial Efficacy
In a study assessing various tetrazole derivatives, this compound demonstrated notable activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, suggesting further investigation into its use as an antibiotic is warranted .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of this compound showed that it reduced levels of TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating autoimmune diseases where inflammation plays a key role .
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which may influence the compound’s biological activity. The cyclohexyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Moieties
Key Observations :
- Heterocycle Impact : The tetrazole in the target compound offers superior metabolic stability compared to imidazole or triazole analogs, which are prone to oxidative degradation .
- Spectral Data : The target compound’s IR spectrum lacks explicit data in the evidence, but imidazole/triazole analogs show strong C=O stretches (~1650–1680 cm⁻¹), suggesting similar acetamide backbone stability .
Substituent Effects on Physicochemical Properties
- Cyclohexyl vs. Aromatic Groups: N-cyclohexyl-2-(4-(dimethylsulfamoyl)phenoxy)acetamide (C₁₆H₂₄N₂O₄S) has a lower logP (2.24) compared to naphthalene-containing triazole analogs (logP ~3.5 estimated), indicating improved solubility for the target compound . Bulky substituents (e.g., naphthalene in 6a-m) increase molecular weight (>390 g/mol) and reduce oral bioavailability compared to the target compound’s cyclohexyl-tetrazole system .
Stereochemical Variations :
Comparison :
- Triazole analogs are synthesized efficiently via click chemistry (Cu-catalyzed cycloaddition), whereas benzimidazoles require harsh acid conditions . The target compound’s synthesis may involve similar coupling agents (e.g., EDC/HOBt) as in .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including tetrazole ring formation via cyclization of azides and nitriles, followed by cyclohexyl group introduction via nucleophilic substitution. Key steps include:
- Step 1 : Cyclization of nitriles with sodium azide under reflux (solvent: DMF, 80–100°C, 12–24 hours) to form the tetrazole core .
- Step 2 : Alkylation of the cyclohexyl group using bromocyclohexane in THF with K₂CO₃ as a base (room temperature, 6–8 hours) .
- Step 3 : Final acylation with chloroacetamide in the presence of triethylamine (0–5°C, 2 hours) to attach the acetamide moiety .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control during acylation, and stoichiometric ratios of reagents (e.g., 1:1.2 for nitrile:azide) are pivotal for achieving >80% yield and >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., tetrazole CH₂ at δ 4.5–5.0 ppm; cyclohexyl protons as multiplet at δ 1.2–2.1 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]⁺ at 409.2590 for C₂₂H₃₁N₇O) .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1670–1680 cm⁻¹; tetrazole ring vibrations at 1250–1300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antibacterial effects) across structural analogs?
- Methodological Answer :
- Comparative SAR Analysis : Use tables to compare substituent effects (e.g., replacing cyclohexyl with benzothiazole enhances antimicrobial activity but reduces solubility) . Example:
| Analog Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| Cyclohexyl | Anti-inflammatory: 12 μM | 0.8 |
| Benzothiazole | Antibacterial: 5 μM | 0.2 |
- Target Validation : Employ surface plasmon resonance (SPR) to measure binding affinity to COX-2 (anti-inflammatory) vs. bacterial topoisomerase IV (antibacterial) .
Q. What computational strategies predict the compound’s interaction with biological targets, and how reliable are these models?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions:
- Tetrazole nitrogen forms hydrogen bonds with Arg120 (ΔG = -9.2 kcal/mol).
- Cyclohexyl group occupies a hydrophobic pocket near Val523 .
- Validation : Compare docking scores with experimental IC₅₀ values (Pearson correlation >0.85 indicates reliability) .
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 30 days. Monitor degradation via HPLC:
- pH 7.4 : >90% stability at 25°C; 75% at 40°C.
- pH 2 : Rapid hydrolysis of the acetamide group (t₁/₂ = 48 hours) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 μM) while others show low toxicity (IC₅₀ > 50 μM) in mammalian cell lines?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2). HepG2’s high CYP3A4 expression may metabolize the compound faster, reducing observed toxicity .
- Assay Conditions : MTT vs. LDH assays may yield discrepancies due to differences in detecting metabolic activity vs. membrane integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
